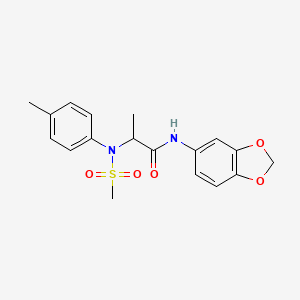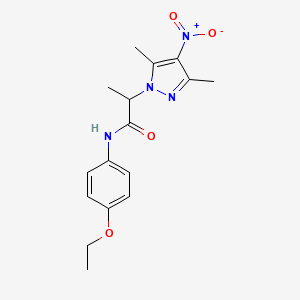
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally. However, its potential for scientific research has also been explored due to its unique properties.
Mecanismo De Acción
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of euphoria, empathy, and sociability. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide also affects the activity of certain neurotransmitters, such as GABA and glutamate, which play a role in anxiety and mood regulation.
Biochemical and Physiological Effects:
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, nausea, and vomiting. Long-term use of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been associated with decreased serotonin levels and cognitive deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been used in lab experiments to study its effects on behavior and brain activity. Its ability to increase feelings of empathy and social connection makes it a useful tool for studying social anxiety and PTSD. However, its potential for abuse and neurotoxicity limits its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the use of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in psychotherapy, particularly for the treatment of PTSD. Another area of interest is the development of safer and more effective N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide analogs. Additionally, research on the long-term effects of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide use and potential treatments for N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide-related neurotoxicity is needed.
In conclusion, N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a psychoactive drug with potential for scientific research. Its unique properties make it a useful tool for studying behavior and brain activity, particularly in the areas of social anxiety and PTSD. However, its potential for abuse and neurotoxicity must be carefully considered. Further research is needed to fully understand the effects of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential for therapeutic use.
Aplicaciones Científicas De Investigación
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been used in scientific research to study its effects on the brain and behavior. It has been used in studies on PTSD, anxiety, depression, and addiction. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to increase feelings of empathy and social connection, making it a potential treatment for social anxiety and PTSD. It has also been shown to decrease activity in the amygdala, a part of the brain responsible for fear and anxiety.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12-4-7-15(8-5-12)20(26(3,22)23)13(2)18(21)19-14-6-9-16-17(10-14)25-11-24-16/h4-10,13H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPFYHRTAQMWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline](/img/structure/B4232747.png)
![1-adamantyl[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4232750.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4232758.png)

![1-(4-ethoxyphenyl)-3-[4-(4-isonicotinoylphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4232779.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4232793.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4232810.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232818.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232839.png)
![N-(2-ethyl-6-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4232846.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4232849.png)
